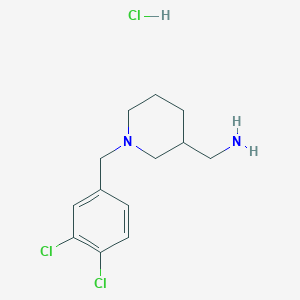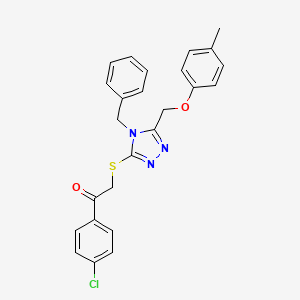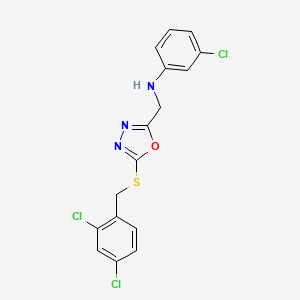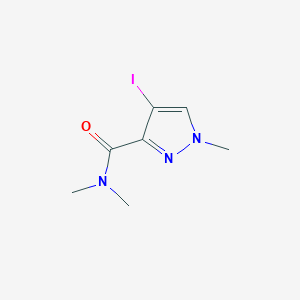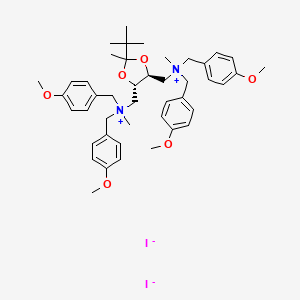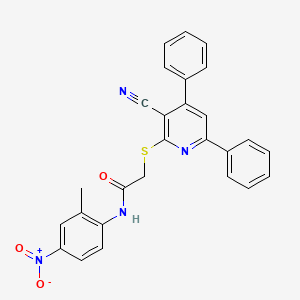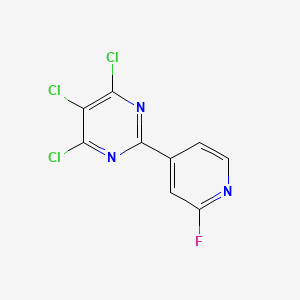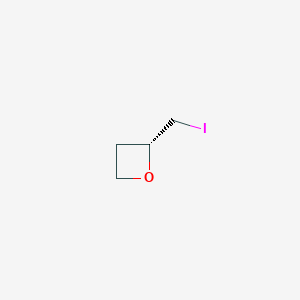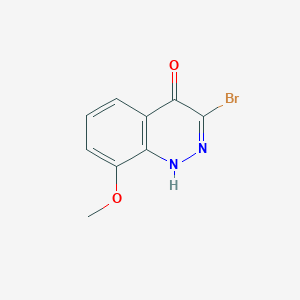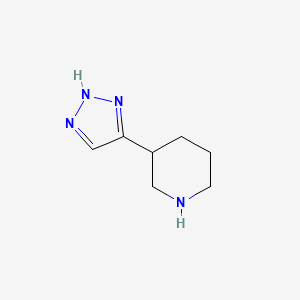
6-Chloro-2-phenylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氯-2-苯基嘧啶-4(3H)-酮是一种杂环有机化合物,分子式为C10H7ClN2O。它属于嘧啶类化合物,以其在医药、农药和材料科学中的多种应用而闻名。该化合物以嘧啶环的第6位上的氯基和第2位上的苯基为特征。
准备方法
合成路线和反应条件
6-氯-2-苯基嘧啶-4(3H)-酮的合成通常涉及在受控条件下适当前体的环化。一种常见的方法是使2-苯基-4,6-二氯嘧啶与合适的亲核试剂(如胺或醇)在碱性条件下反应。反应通常在乙醇或乙腈等有机溶剂中进行,温度保持在50-100°C。
工业生产方法
6-氯-2-苯基嘧啶-4(3H)-酮的工业生产通常采用连续流反应器以确保一致的质量和产量。该工艺涉及使用高纯度原料和催化剂来促进反应。最终产品通过重结晶或色谱法进行纯化,以达到所需的纯度水平。
化学反应分析
反应类型
6-氯-2-苯基嘧啶-4(3H)-酮会发生各种化学反应,包括:
取代反应: 氯基可以被胺、硫醇或醇盐等亲核试剂取代。
氧化和还原: 该化合物可以被氧化形成相应的N-氧化物或被还原形成胺。
偶联反应: 它可以与芳基或烷基卤化物发生偶联反应形成更复杂的结构。
常用试剂和条件
取代: 在DMF或DMSO等溶剂中使用氢化钠、碳酸钾或三乙胺等试剂。
氧化: 使用过氧化氢或间氯过氧苯甲酸等试剂。
还原: 使用氢化锂铝或硼氢化钠等试剂。
主要产物
这些反应形成的主要产物包括取代的嘧啶、嘧啶N-氧化物和嘧啶胺,具体取决于反应条件和所用试剂。
科学研究应用
6-氯-2-苯基嘧啶-4(3H)-酮在科学研究中具有广泛的应用范围:
化学: 用作合成更复杂杂环化合物的构件。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医药: 探索其潜在的治疗特性,包括抗炎、抗病毒和抗癌活性。
工业: 用于开发具有特定性质的农药和材料。
作用机制
6-氯-2-苯基嘧啶-4(3H)-酮的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。氯基和苯基在与靶标活性位点的结合中起着至关重要的作用,导致其活性受到抑制或调节。该化合物可以影响各种生化途径,具体取决于靶标及其用途的背景。
相似化合物的比较
类似化合物
- 4-(6-氯-2-苯基嘧啶-4-基)吗啉
- (6-氯-2-苯基嘧啶-4-基)甲醇
- {2-[(6-氯-2-苯基嘧啶-4-基)氧基]乙基}二乙胺
独特性
6-氯-2-苯基嘧啶-4(3H)-酮因其特定的取代模式而具有独特性,这种模式赋予了其独特的化学和生物学性质。与类似化合物相比,它可能表现出不同的反应性、结合亲和力和治疗潜力,使其成为各种应用的有价值的化合物。
属性
IUPAC Name |
4-chloro-2-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-6-9(14)13-10(12-8)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHAFDUNVNZVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

